molecular formula C18H13Cl2N3O B2832011 N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide CAS No. 2178772-91-1

N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide

Cat. No.: B2832011
CAS No.: 2178772-91-1
M. Wt: 358.22
InChI Key: IDJXURWMRKYRDD-UHFFFAOYSA-N
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Description

N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide is a synthetic chemical hybrid scaffold designed for advanced pharmacological and biochemical research. This compound features a 2,4-dichlorobenzamide moiety, a structure seen in various bioactive molecules, linked to a 3,3'-bipyridine system, which is a privileged structure in medicinal chemistry known for its ability to interact with a range of enzymatic targets and receptors. The molecular architecture suggests potential for investigation as a multi-target agent. Researchers can explore its applicability in diverse areas, such as enzyme inhibition—potentially targeting cholinesterases or other hydrolases—given that electron-withdrawing substituents like chlorine atoms can be critical for binding potency in such systems . The bipyridine segment also offers a potential metal-chelating property, opening avenues for research in catalytic activity or studying metalloenzyme disruption. This reagent is provided exclusively for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2,4-dichloro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O/c19-15-3-4-16(17(20)7-15)18(24)23-9-12-6-14(11-22-8-12)13-2-1-5-21-10-13/h1-8,10-11H,9H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJXURWMRKYRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide typically involves the coupling of 3,3’-bipyridine with 2,4-dichlorobenzoyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atoms in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-([3,3’-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The compound’s ability to undergo substitution reactions also allows it to interact with biological macromolecules, potentially altering their function.

Comparison with Similar Compounds

Structural Analogues with Bipyridine Moieties

Compounds sharing the bipyridine core but differing in substituents or functional groups are highlighted below.

Compound Name Key Structural Features Biological Target/Activity Key Findings Reference
N-([2,3'-Bipyridin]-5-ylmethyl)-9-isopropyl-2-(pyridin-3-yl)-9H-purin-6-amine (17f) Bipyridine + purine scaffold with pyridyl substituent CDK inhibition (anticancer activity) 66% yield; NMR data confirm regiochemistry
N-([2,4'-Bipyridin]-5-ylmethyl)-9-isopropyl-2-(pyridin-3-yl)-9H-purin-6-amine (17g) Bipyridine + purine scaffold (4'-pyridine variant) CDK inhibition 82% yield; enhanced solubility vs. 17f
4-Bromo-2,2'-bipyridyl Bromine at bipyridine position 4 N/A (building block for synthesis) Used in cross-coupling reactions

Key Observations :

  • The target compound lacks the purine scaffold present in ’s CDK inhibitors, which may reduce kinase-targeted activity but improve selectivity for other targets.
  • Substitution patterns on bipyridine (e.g., 3,3' vs. 2,4') influence steric and electronic properties, affecting binding interactions .

Dichlorobenzamide Derivatives

Compounds sharing the dichlorobenzamide group but differing in the aromatic core:

Compound Name Key Structural Features Biological Target/Activity Key Findings Reference
Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) Benzodioxole + 2,6-dichlorobenzamide ALDH2 enzyme activation Reduces infarct size by 60% in vivo
N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide (Target) Bipyridine + 2,4-dichlorobenzamide Unknown (hypothesized enzyme modulation) Structural similarity to Alda-1 but differing substitution pattern N/A

Key Observations :

  • Substitution Position : Alda-1’s 2,6-dichloro configuration is critical for ALDH2 activation, while the target’s 2,4-dichloro arrangement may alter target specificity or potency .

Halogenated Heterocycles with Varied Functional Groups

Examples from and :

Compound Name Key Structural Features Biological Target/Activity Key Findings Reference
5-Bromo-2-chloro-3-fluoropyridine Trihalogenated pyridine Synthetic intermediate High reactivity in nucleophilic substitution
N-([2,3'-bipyridin]-5'-yl)-5-chloro-2-methoxybenzenesulfonamide Bipyridine + sulfonamide group Unknown (potential protease inhibition) Demonstrates versatility of bipyridine in drug design

Key Observations :

  • Halogen placement (e.g., chlorine at pyridine position 2 vs. benzamide position 4) impacts electronic density and intermolecular interactions.
  • Functional groups (sulfonamide vs. benzamide) dictate target engagement; sulfonamides often exhibit higher acidity and hydrogen-bonding capacity .

Implications for Future Research

  • Target Optimization : Modifying the bipyridine substitution pattern (e.g., 4'-bromo as in ) could enhance binding specificity.
  • Biological Screening: The target compound should be tested against ALDH2 and CDKs to assess cross-reactivity or novel activity.
  • Synthetic Feasibility : ’s high-yield purine-bipyridine syntheses (e.g., 17g: 82% yield) suggest scalable routes for analogous benzamide derivatives.

Q & A

Q. What are the key structural features of N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide, and how do they influence its reactivity?

The compound consists of a 3,3'-bipyridine moiety (two pyridine rings connected at the 3 and 3' positions) linked via a methylene group to a 2,4-dichlorobenzamide group. The bipyridine provides two nitrogen coordination sites for metal binding, while the electron-withdrawing chlorine atoms on the benzamide enhance electrophilic reactivity . This arrangement enables applications in coordination chemistry and catalysis.

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves coupling a bipyridine derivative (e.g., 5-aminomethyl-3,3'-bipyridine) with a 2,4-dichlorobenzoyl chloride precursor under Schotten-Baumann conditions. Amide bond formation is achieved via nucleophilic acyl substitution, often using a base like triethylamine to neutralize HCl byproducts. Reaction optimization focuses on solvent selection (e.g., THF or DCM) and temperature control (0–25°C) to maximize yield (>70%) and purity .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • NMR spectroscopy : Confirms methylene bridge integration (δ ~4.5 ppm for –CH2–) and aromatic proton environments.
  • HPLC : Assesses purity (>95% typically required for research-grade material).
  • X-ray crystallography : Resolves coordination geometry in metal complexes .

Q. What are its primary applications in academic research?

The compound is studied as:

  • A ligand for transition-metal complexes (e.g., Ru, Fe) in catalytic reactions (e.g., oxidation, C–H activation).
  • A building block for coordination polymers with potential in gas storage or sensing.
  • A scaffold for exploring structure-activity relationships in medicinal chemistry .

Advanced Research Questions

Q. How can researchers optimize metal-binding studies given the bipyridine moiety’s coordination flexibility?

Design experiments using UV-Vis titration or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) with metal ions (e.g., Cu²⁺, Ni²⁺). Pair with DFT calculations to predict preferred coordination modes (e.g., bidentate vs. monodentate). For example, bipyridine derivatives show stronger binding to Ru(III) compared to Fe(II) due to orbital compatibility .

Q. What strategies address contradictions in reported biological activity data?

Limited studies suggest potential medicinal properties, but results lack reproducibility. Approaches include:

  • Comparative assays : Test against structurally similar analogs (e.g., 4,4'-bipyridine derivatives) to isolate pharmacophoric features.
  • Targeted screening : Use kinase or GPCR panels to identify putative targets, leveraging its benzamide-pyridine hybrid structure .

Q. How do structural analogs differ in functionality?

CompoundStructural VariationFunctional Impact
2,2'-BipyridineSimpler backbone, fewer coordination sitesLower metal-binding affinity
N-(Pyridinylmethyl)-benzamideSingle pyridine ringReduced π-π stacking in polymers
Quinoline-based analogsLarger aromatic systemEnhanced luminescence in sensors

Q. What safety protocols are recommended given toxicity data on related benzamides?

While direct toxicity data for this compound is scarce, structurally similar N-(4-bromophenyl)-2,4-dichlorobenzamide exhibits aquatic toxicity (LC50 < 1 mg/L). Recommendations:

  • Use fume hoods and PPE during synthesis.
  • Avoid aqueous waste disposal; employ activated carbon filtration for lab effluents .

Q. How can computational methods predict its reactivity in novel reactions?

Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, while DFT (e.g., Gaussian) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the dichlorobenzamide’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic substitution at the 2-chloro position .

Q. What experimental designs validate its role in sensor development?

Immobilize the compound on electrodes functionalized with Au nanoparticles. Use cyclic voltammetry to detect redox changes upon analyte binding (e.g., heavy metals). Sensitivity can be enhanced by tuning the bipyridine-metal interface (e.g., Cu²⁺-modified sensors show picomolar detection limits for NO) .

Methodological Notes

  • Contradiction Resolution : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding kinetics alongside cell viability tests).
  • Synthesis Scale-Up : Replace THF with 2-MeTHF for greener chemistry; employ flow reactors to improve yield consistency.
  • Data Gaps : Prioritize crystallographic studies to resolve metal-complex geometries and SAR libraries to expand bioactivity datasets.

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